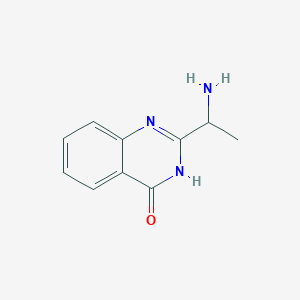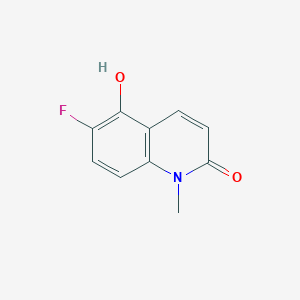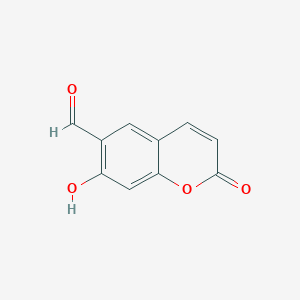
6-Formylumbelliferone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formylumbelliferone is a derivative of umbelliferone, a naturally occurring coumarin. This compound is characterized by the presence of a formyl group at the sixth position of the umbelliferone structure. Coumarins, including umbelliferone derivatives, are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-formylumbelliferone is through the Duff reaction, which involves the formylation of umbelliferone. The reaction conditions typically include the use of hexamethylenetetramine and trifluoroacetic acid in a solvent such as acetic acid. The reaction is carried out at elevated temperatures to achieve the desired formylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization from solvents like ethanol, isopropanol, and acetonitrile are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Formylumbelliferone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group at the seventh position can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: 6-Carboxyumbelliferone.
Reduction: 6-Hydroxymethylumbelliferone.
Substitution: Various substituted umbelliferone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Formylumbelliferone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Wirkmechanismus
The mechanism of action of 6-formylumbelliferone involves its interaction with specific molecular targets:
Protein Tyrosine Phosphatase 1B: Inhibition of this enzyme leads to improved insulin signaling and glucose uptake.
α-Glucosidase: Inhibition of this enzyme reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.
Human Recombinant Aldose Reductase: Inhibition of this enzyme prevents the formation of sorbitol from glucose, which is beneficial in managing diabetic complications.
Vergleich Mit ähnlichen Verbindungen
8-Formylumbelliferone: Another formylated derivative of umbelliferone, differing in the position of the formyl group.
Umbelliferone: The parent compound, known for its wide range of biological activities.
Comparison: 6-Formylumbelliferone is unique due to its specific formylation at the sixth position, which imparts distinct chemical and biological properties. Compared to 8-formylumbelliferone, this compound has shown promising antidiabetic potential and unique enzyme inhibition profiles .
Eigenschaften
CAS-Nummer |
881-61-8 |
|---|---|
Molekularformel |
C10H6O4 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
7-hydroxy-2-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-7-3-6-1-2-10(13)14-9(6)4-8(7)12/h1-5,12H |
InChI-Schlüssel |
YYVVBACXPUHKFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


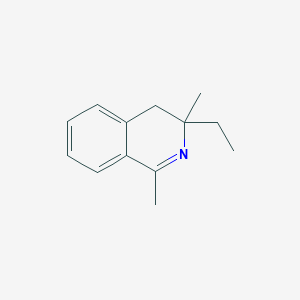

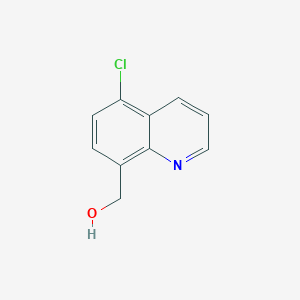
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)


![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
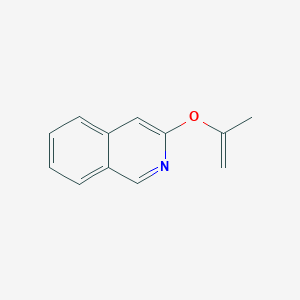
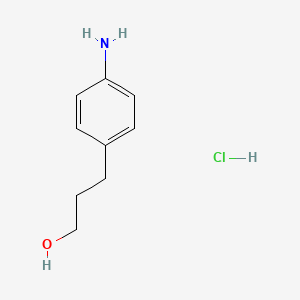
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
